Tosedostat

Catalog No.
S548190
CAS No.
238750-77-1
M.F
C21H30N2O6
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tosedostat

CAS Number

238750-77-1

Product Name

Tosedostat

IUPAC Name

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1

InChI Key

FWFGIHPGRQZWIW-SQNIBIBYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(2-(hydroxy(hydroxycarbamoyl)methyl)-4-methylpentanoylamino)-2-phenylethanoic acid cyclopentyl ester, CHR 2797, CHR-2797, CHR2797, tosedostat

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2

The exact mass of the compound Tosedostat is 406.21039 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Tosedostat is an orally administered prodrug inhibitor of M1 and M17 family aminopeptidases, enzymes critical for intracellular protein recycling.[1][2] Upon cellular uptake, it is converted to its active metabolite, CHR-79888, which becomes trapped within the cell, leading to potent inhibition of targets such as Leucine Aminopeptidase (LAP), Puromycin-Sensitive Aminopeptidase (PuSA), and Aminopeptidase N (CD13).[1][3] This mechanism induces an amino acid deprivation response, selectively inhibiting the proliferation of rapidly dividing cells, a principle extensively evaluated in hematological malignancy research.[4][5] Its established oral bioavailability and well-documented clinical investigation history make it a critical tool compound for in vivo studies that are not feasible with inhibitors possessing poor pharmacokinetic properties.[6][7][8]

Substituting Tosedostat with other aminopeptidase inhibitors, such as the natural product Bestatin, is inadvisable for achieving reproducible, high-potency results. Tosedostat's unique prodrug design facilitates efficient cell entry and intracellular conversion to an active, membrane-impermeable metabolite, CHR-79888, ensuring target engagement within the cell.[1][3] This leads to significantly greater antiproliferative potency—reportedly 300 to 1,000 times higher than Bestatin in various cell lines.[2] This substantial quantitative difference in potency, combined with its distinct selectivity profile and proven oral bioavailability for in vivo models, means that data generated with common substitutes like Bestatin are not comparable and cannot replicate the specific biological effects of Tosedostat.[2][9] Therefore, for studies aiming to build upon the existing body of Tosedostat literature or requiring potent, intracellular aminopeptidase blockade, this specific compound is necessary.

Superior In-Vitro Antiproliferative Potency Compared to Benchmark Inhibitor Bestatin

In preclinical studies comparing antiproliferative effects, Tosedostat demonstrates a potency 300 to 1,000 times greater than that of the widely used benchmark aminopeptidase inhibitor, Bestatin.[4] This was determined by measuring the inhibition of [3H]thymidine incorporation in a panel of selected cancer cell lines.[4] This significant difference in potency highlights Tosedostat's enhanced efficacy at the cellular level.

Evidence DimensionAntiproliferative Activity (Inhibition of [3H]thymidine incorporation)
Target Compound Data300x to 1000x greater inhibition vs. Bestatin
Comparator Or BaselineBestatin
Quantified Difference300 to 1000-fold higher potency
ConditionsIn vitro proliferation assay using various human cancer cell lines.

For researchers requiring maximal inhibition of aminopeptidase activity in cell-based models, Tosedostat provides a significantly more potent tool than the classical alternative, Bestatin, enabling experiments at much lower, more specific concentrations.

Defined Nanomolar Potency Against Key M1 and M17 Family Aminopeptidases

Tosedostat exhibits a well-defined, nanomolar inhibitory profile against key aminopeptidases. Biochemical assays show IC50 values of 100 nM for Leucine Aminopeptidase (LAP), 150 nM for Puromycin-Sensitive Aminopeptidase (PuSA), and 220 nM for Aminopeptidase N (CD13).[4][6] In contrast, its active metabolite, CHR-79888, shows even greater potency with IC50 values of 60 nM for LAP and 100 nM for PuSA, while the comparator Bestatin is significantly weaker, with IC50 values of 900 nM and >100,000 nM for the same enzymes, respectively.[10]

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataActive metabolite CHR-79888: 60 nM (LAP), 100 nM (PuSA)
Comparator Or BaselineBestatin: 900 nM (LAP), >100,000 nM (PuSA)
Quantified Difference15-fold more potent against LAP; >1000-fold more potent against PuSA.
ConditionsIn vitro biochemical enzyme inhibition assays.

This quantitative, multi-target inhibition profile allows for precise experimental design and justifies procurement for studies where potent and specific blockade of LAP and PuSA is critical for the research hypothesis.

Demonstrated Oral Bioavailability and In Vivo Activity

Tosedostat is characterized by its oral bioavailability, a critical feature for in vivo research and process development.[4][6] In a mouse MDA-MB-435 xenograft model, oral administration of tosedostat at 100 mg/kg resulted in a significant reduction of total tumor burden and the number of spontaneous metastases.[10] Pharmacokinetic studies in patients confirm that oral dosing leads to systemic exposure and intracellular concentrations of the active metabolite, CHR-79888, that are consistent with levels shown to be efficacious in preclinical xenograft models.[11]

Evidence DimensionIn Vivo Efficacy & Bioavailability
Target Compound DataReduces tumor burden and metastases at 100 mg/kg (oral) in a mouse xenograft model.
Comparator Or BaselineVehicle control or untreated group (implicit). Many related inhibitors lack oral bioavailability.
Quantified DifferenceStatistically significant anti-tumor activity via oral route.
ConditionsMouse MDA-MB-435 xenograft model; human clinical trials (Phase I).

For projects requiring animal studies, Tosedostat's proven oral route of administration simplifies experimental protocols, reduces animal stress, and improves translational relevance compared to compounds that require invasive delivery methods.

High Solubility in Standard Laboratory Solvents for Reliable Stock Preparation

Tosedostat demonstrates high solubility in common laboratory organic solvents, facilitating reliable and reproducible stock solution preparation. Documented solubility is ≥40.6 mg/mL (approx. 100 mM) in DMSO and 50 mM in ethanol.[4][6] This level of solubility ensures that concentrated, clear stock solutions can be easily prepared for dilution into aqueous media for cell-based assays without precipitation, a common failure point for less soluble analogs.

Evidence DimensionSolubility
Target Compound Data≥40.6 mg/mL in DMSO; 50 mM in Ethanol
Comparator Or BaselineGeneral benchmark for good laboratory workability.
Quantified DifferenceHigh solubility enables concentrated stock solutions up to 100 mM.
ConditionsStandard laboratory conditions.

Procurement of a compound with high, documented solubility in standard solvents like DMSO reduces the risk of experimental artifacts, improves data reproducibility, and simplifies workflow by eliminating handling issues associated with poorly soluble materials.

In Vivo Efficacy Studies Requiring an Orally Active Aminopeptidase Inhibitor

Tosedostat is the correct choice for animal studies investigating the therapeutic potential of aminopeptidase inhibition in oncology or other disease models. Its proven oral bioavailability and demonstrated efficacy in reducing tumor burden in xenograft models make it a superior and more practical alternative to inhibitors that lack this critical pharmacokinetic property.[4][6]

High-Throughput Screening and Cell-Based Assays Demanding High Potency

For cell-based research, particularly in hematological cancer cell lines, Tosedostat's nanomolar potency allows for effective target inhibition at concentrations that minimize off-target effects. Its 300-1000 fold greater antiproliferative activity compared to Bestatin makes it the preferred reagent for generating robust, dose-dependent data in proliferation and apoptosis assays.[10]

Mechanism-of-Action Studies Targeting Intracellular Protein Recycling

As a well-characterized tool compound that induces the amino acid deprivation response, Tosedostat is ideally suited for basic research into the roles of M1/M17 aminopeptidases in cellular metabolism and protein homeostasis.[11] Its unique intracellular trapping mechanism ensures sustained target engagement, making it a reliable positive control for validating the effects of aminopeptidase blockade.[7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

406.21038668 Da

Monoisotopic Mass

406.21038668 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KZK563J2UW

Pharmacology

Tosedostat has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo.
Tosedostat is a proprietary orally bioavailable inhibitor of the M1 family of aminopeptidases with potential antineoplastic activity. Aminopeptidase inhibitor CHR-2797 is converted intracellularly into a poorly membrane-permeable active metabolite (CHR-79888) which inhibits the M1 family of aminopeptidases, particularly puromycin-sensitive aminopeptidase (PuSA), and leukotriene A4 (LTA4) hydrolase; inhibition of these aminopeptidases in tumor cells may result in amino acid deprivation, inhibition of protein synthesis due to a decrease in the intracellular free amino acid pool, an increase in the level of the proapoptotic protein Noxa, and cell death. Noxa is a member of the BH3 (Bcl-2 homology 3)-only subgroup of the proapoptotic Bcl-2 (B-cell CLL/lymphoma 2) protein family.

MeSH Pharmacological Classification

Enzyme Inhibitors

Mechanism of Action

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)).

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aminopeptidases [EC:3.4.11.-]
ANPEP (CD13) [HSA:290] [KO:K11140]

Other CAS

238750-77-1

Wikipedia

Tosedostat

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1. Aminopeptidase inhibition by the novel agent CHR-2797 (tosedostat) for the therapy of acute myeloid leukemia By Jenkins, Christopher; Hewamana, Saman; Krige, David; Pepper, Chris; Burnett, Alan From Leukemia Research (2011), 35(5), 677-681.
2. Phase I/II clinical study of tosedostat, an inhibitor of aminopeptidases, in patients with acute myeloid leukemia and myelodysplasia By Loewenberg, Bob; Morgan, Gareth; Ossenkoppele, Gert I.; Burnett, Alan K.; Zachee, Pierre; Duehrsen, Ulrich; Dierickx, Daan; Mueller-Tidow, Carsten; Sonneveld, Pieter; Krug, Utz; et al From Journal of Clinical Oncology (2010), 28(28), 4333-4338.
3. A Phase Ib dose-escalation study to evaluate safety and tolerability of the addition of the aminopeptidase inhibitor tosedostat (CHR-2797) to paclitaxel in patients with advanced solid tumours By van Herpen, C. M. L.; Eskens, F. A. L. M.; de Jonge, M.; Desar, I.; Hooftman, L.; Bone, E. A.; Timmer-Bonte, J. N. H.; Verweij, J. From British Journal of Cancer (2010), 103(9), 1362-1368.
4. Quinazoline derivatives and methods of treatment By Tung, Roger From U.S. Pat. Appl. Publ. (2010), US 20100260674 A1 20101014.
5. Surface topographies for non-toxic bioadhesion control By Brennan, Anthony B.; Long, Christopher James; Bagan, Joseph W.; Schumacher, James Frederick; Spiecker, Mark M. From U.S. Pat. Appl. Publ. (2010), US 20100226943 A1 20100909.
6. Starving to succeed By Davenport, Emma L.; Aronson, Lauren I.; Davies, Faith E. From Autophagy (2009), 5(7), 1052-1054.
7. Gene expression biomarkers of aminopeptidase inhibition in tumor-derived cell lines By Krige, David; Drummond, Alan Hastings From PCT Int. Appl. (2009), WO 2009098451 A2 20090813.
8. A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors By Reid, Alison H. M.; Protheroe, Andrew; Attard, Gerhardt; Hayward, Nikki; Vidal, Laura; Spicer, James; Shaw, Heather M.; Bone, Elizabeth A.; Carter, Joanne; Hooftman, Leon; et al From Clinical Cancer Research (2009), 15(15), 4978-4985.
9. Tosedostat: aminopeptidase inhibitor oncolytic By Owen, R. T.; Castaner, R.; Bolos, J. From Drugs of the Future (2009), 34(2), 115-118.
10. Aminopeptidase inhibition as a targeted treatment strategy in myeloma By Moore, Hannah E.; Davenport, Emma L.; Smith, Emma M.; Muralikrishnan, Srikanth; Dunlop, Alan S.; Walker, Brian A.; Krige, David; Drummond, Alan H.; Hooftman, Leon; Morgan, Gareth J.; et al From Molecular Cancer Therapeutics (2009), 8(4), 762-770.
11. Dosing schedules of leukotriene synthesis inhibitors for human therapy By Hermann, David J.; Hartman, Daniel L.; Van Ess, Peter James; Wang, Wenping From PCT Int. Appl. (2008), WO 2009002746 A1 20081231.
12. CHR-2797: An Antiproliferative Aminopeptidase Inhibitor that Leads to Amino Acid Deprivation in Human Leukemic Cells By Krige, David; Needham, Lindsey A.; Bawden, Lindsay J.; Flores, Nicolas; Farmer, Hannah; Miles, Lauren E. C.; Stone, Erica; Callaghan, Juliana; Chandler, Stephen; Clark, Vanessa L.; et al From Cancer Research (2008), 68(16), 6669-6679.
13. Preparation of cytostatic hydroxamic acid derivatives of amino acids By Pearson, Lindsey Ann; Ayscough, Andrew Paul; Huxley, Philip; Drummond, Alan From U.S. (2002), US 6462023 B1 20021008.
14. Antibacterial hydroxamic acid derivatives By Hunter, Michael George; Beckett, Raymond Paul; Clements, Martin John; Whittaker, Mark From PCT Int. Appl. (2000), WO 2000044373 A1 20000803.
15. Hydroxamic acid derivatives as inhibitors of beta-amyloid production By Johnstone, Mandy; Ayscough, Andrew Paul From PCT Int. Appl. (2000), WO 2000009119 A1 20000224.
16. Hydroxamic acid derivatives of amino acids as antiinflammatories By Ayscough, Andrew Paul; Whittaker, Mark From PCT Int. Appl. (1999), WO 9940910 A1 19990819.
17. Aminopeptidase N (CD13) as a target for cancer chemotherapy By Wickstrom Malin; Larsson Rolf; Nygren Peter; Gullbo Joachim From Cancer science (2011), 102(3), 501-8.

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